An In-depth Technical Guide to 4-ethylpyridine-2-carboxylic acid
An In-depth Technical Guide to 4-ethylpyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-ethylpyridine-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. This document delves into its chemical identity, physicochemical properties, synthesis methodologies, spectral characterization, and its burgeoning applications, particularly in the realm of drug discovery.
Chemical Identity and Physicochemical Properties
4-Ethylpyridine-2-carboxylic acid, also known as 4-ethylpicolinic acid, is a pyridine carboxylic acid derivative. Its unique structural arrangement, featuring a carboxylic acid group at the 2-position and an ethyl group at the 4-position of the pyridine ring, imparts specific chemical reactivity and potential for diverse molecular interactions.
CAS Numbers:
-
4-ethylpyridine-2-carboxylic acid (Free Acid): 4021-13-0[1]
-
4-ethylpyridine-2-carboxylic acid hydrochloride: 79415-18-2[2]
Molecular Formula: C₈H₉NO₂[1]
Molecular Weight: 151.16 g/mol [1]
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | [1] |
| Molecular Weight | 151.16 g/mol | [1] |
| Appearance | White to Off-White Solid (for hydrochloride salt) | |
| Melting Point | 148-150°C (for hydrochloride salt) | |
| Solubility | DMSO (Slightly), Methanol (Slightly), Water (Slightly) (for hydrochloride salt) | |
| Storage Temperature | 2-8°C Refrigerator or -20°C Freezer | , |
Synthesis of 4-ethylpyridine-2-carboxylic acid
The synthesis of 4-ethylpyridine-2-carboxylic acid can be approached through several strategic pathways. The two most common and effective methods involve the oxidation of a suitable precursor or the hydrolysis of a nitrile derivative.
Synthesis by Oxidation of 4-ethyl-2-methylpyridine
A prevalent method for the synthesis of pyridine carboxylic acids is the oxidation of the corresponding alkylpyridines.[3] In this case, 4-ethyl-2-methylpyridine serves as the starting material. Strong oxidizing agents, such as potassium permanganate (KMnO₄), are typically employed for this transformation.[4][5]
The rationale behind this approach lies in the selective oxidation of the methyl group at the 2-position, which is generally more susceptible to oxidation than the ethyl group at the 4-position under controlled reaction conditions. The electron-withdrawing nature of the pyridine ring activates the adjacent methyl group, facilitating its conversion to a carboxylic acid.
Caption: Oxidation of 4-ethyl-2-methylpyridine.
Experimental Protocol: Oxidation with Potassium Permanganate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethyl-2-methylpyridine in a suitable solvent, such as a mixture of pyridine and water. The use of pyridine as a co-solvent can aid in the solubility of the starting material and the intermediate potassium salt.
-
Addition of Oxidant: While stirring vigorously, gradually add potassium permanganate (KMnO₄) portion-wise to the reaction mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a manageable reaction temperature, typically by heating to around 85°C.[6]
-
Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion and the formation of a brown manganese dioxide (MnO₂) precipitate. The reaction is typically heated for several hours to ensure complete conversion.[6]
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess permanganate is quenched by the addition of a reducing agent, such as sodium bisulfite or ethanol. The manganese dioxide precipitate is then removed by filtration.
-
Isolation of Product: The filtrate containing the potassium salt of 4-ethylpyridine-2-carboxylic acid is acidified with a mineral acid, such as hydrochloric acid (HCl), to a pH of approximately 3-4.[7] This protonates the carboxylate, causing the free carboxylic acid to precipitate out of the solution.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 4-ethylpyridine-2-carboxylic acid.
Synthesis by Hydrolysis of 4-ethyl-2-cyanopyridine
An alternative and often high-yielding route to 4-ethylpyridine-2-carboxylic acid is the hydrolysis of 4-ethyl-2-cyanopyridine.[8][9] This method can be performed under either acidic or basic conditions.
The rationale for this method is the conversion of the nitrile functional group into a carboxylic acid through the addition of water. The reaction proceeds via an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid.
Caption: Hydrolysis of 4-ethyl-2-cyanopyridine.
Experimental Protocol: Basic Hydrolysis
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 4-ethyl-2-cyanopyridine in an aqueous solution of a strong base, such as sodium hydroxide (NaOH).
-
Hydrolysis: Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of ammonia evolution (if a primary amide intermediate is formed). The reaction is typically refluxed for several hours.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Isolation of Product: Carefully acidify the reaction mixture with a mineral acid (e.g., concentrated HCl) to the isoelectric point (typically pH 3-4) to precipitate the 4-ethylpyridine-2-carboxylic acid.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, can be performed for further purification.
Spectral Characterization
The structural elucidation of 4-ethylpyridine-2-carboxylic acid is confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum of 4-ethylpyridine-2-carboxylic acid would exhibit characteristic signals for the ethyl group and the aromatic protons on the pyridine ring. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (δ 10-13 ppm), although this signal can be exchangeable with D₂O.[10][11]
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides valuable information about the carbon skeleton. The carbonyl carbon of the carboxylic acid group is expected to resonate in the downfield region of the spectrum, typically between 165 and 185 ppm.[11][12] The aromatic carbons of the pyridine ring will appear in the aromatic region (δ 120-150 ppm), and the aliphatic carbons of the ethyl group will be observed in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum of 4-ethylpyridine-2-carboxylic acid is characterized by a very broad O-H stretching vibration from the carboxylic acid group, typically appearing in the region of 2500-3300 cm⁻¹.[10] A strong and sharp carbonyl (C=O) stretching absorption is expected around 1700-1725 cm⁻¹.[13]
Mass Spectrometry
Mass spectrometry can be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 4-ethylpyridine-2-carboxylic acid (151.16 g/mol ).
Applications in Research and Drug Development
Pyridine carboxylic acids are a class of compounds with significant importance in the pharmaceutical and agrochemical industries.[3] They serve as versatile intermediates and key structural motifs in a wide range of biologically active molecules.
4-Ethylpyridine-2-carboxylic acid and its derivatives have been explored for their potential in various therapeutic areas. The pyridine ring can act as a bioisostere for a phenyl ring, offering improved metabolic stability and solubility. The carboxylic acid group provides a handle for further chemical modifications and can participate in crucial hydrogen bonding interactions with biological targets.
Derivatives of pyridine carboxylic acids have shown a broad spectrum of biological activities, including:
-
Anticancer: Certain quinoline-4-carboxylic acid derivatives, structurally related to the pyridine core, have demonstrated cytotoxic activity against various cancer cell lines.[14]
-
Antibacterial: The quinoline-4-one backbone, which shares similarities with the pyridine carboxylic acid structure, is found in several approved antimicrobial agents.[14]
-
Analgesic and Anti-inflammatory: Ester derivatives of related heterocyclic carboxylic acids have been investigated for their analgesic and anti-inflammatory properties.[7]
The specific applications of 4-ethylpyridine-2-carboxylic acid are often found in patent literature as a key intermediate in the synthesis of more complex pharmaceutical agents.[1] Its structural features make it an attractive building block for creating libraries of compounds for high-throughput screening in drug discovery programs.
Safety and Handling
4-Ethylpyridine-2-carboxylic acid is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
4-Ethylpyridine-2-carboxylic acid is a valuable heterocyclic compound with a well-defined chemical profile. Its synthesis, primarily through the oxidation of 4-ethyl-2-methylpyridine or hydrolysis of 4-ethyl-2-cyanopyridine, is achievable through established organic chemistry protocols. The unique combination of a pyridine ring and a carboxylic acid functional group makes it a versatile building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. As research in these fields continues to advance, the importance of intermediates like 4-ethylpyridine-2-carboxylic acid in the development of new technologies and therapeutics is expected to grow.
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